molecular formula C19H18N4O2S B293707 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293707
M. Wt: 366.4 g/mol
InChI Key: JLAZLRMWCRSNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained immense interest in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic compound that contains a triazole and thiadiazole ring system. The synthesis of this compound is challenging, but it has been successfully achieved using various methods.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. The compound has been reported to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with various receptors, including the adenosine A1 receptor and the GABAA receptor.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits anti-inflammatory, analgesic, antioxidant, and antitumor activities. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. Furthermore, 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to scavenge free radicals and to protect against oxidative stress. The compound has also been reported to exhibit cytotoxic activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in medicinal chemistry and its ability to inhibit various enzymes and receptors. However, the limitations of using this compound in lab experiments include its challenging synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research directions for 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on its potential applications in medicinal chemistry. Further studies should be conducted to understand the compound's mechanism of action and to identify its molecular targets. Additionally, studies should be carried out to investigate the compound's pharmacokinetics and toxicology to determine its suitability for use in humans. Finally, the compound's potential use as an antimicrobial agent should be further explored.
In conclusion, 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown potential applications in medicinal chemistry. The synthesis of this compound is challenging, but it has been successfully achieved using various methods. The compound has been reported to exhibit anti-inflammatory, analgesic, antioxidant, and antitumor activities. Future research should focus on understanding the compound's mechanism of action, identifying its molecular targets, and investigating its potential use as an antimicrobial agent.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various reagents. The most commonly used method for the synthesis of this compound is the reaction of 3,4-dimethoxybenzaldehyde, 3,4-dimethylbenzaldehyde, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions, and the final product is obtained after purification and recrystallization.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, antioxidant, and antitumor activities. The compound has also been studied for its potential use as an antimicrobial agent. Furthermore, 3-(3,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.

properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-11-5-6-14(9-12(11)2)18-22-23-17(20-21-19(23)26-18)13-7-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3

InChI Key

JLAZLRMWCRSNFC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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